4-(4-FLUOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
4-(4-Fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with readily available 4-bromoquinoline.
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a fluorophenylboronic acid derivative using a palladium catalyst to introduce the fluorophenyl group.
Minisci C–H Alkylation: The next step is the alkylation of the quinoline ring using a suitable alkylating agent under acidic conditions.
Oxidation Heck Coupling:
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinoline N-oxides .
Scientific Research Applications
4-(4-Fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)quinoline: This compound shares the fluorophenyl group but lacks the methoxy and nitro groups, resulting in different chemical properties and biological activities.
6-Methoxyquinoline: Similar to the target compound but without the fluorophenyl and nitro groups, affecting its reactivity and applications.
8-Nitroquinoline: Contains the nitro group but lacks the fluorophenyl and methoxy groups, leading to distinct chemical behavior.
Uniqueness
4-(4-Fluorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro group contributes to its biological activity .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-17-10-13(22(23)24)9-16-14-3-2-4-15(14)18(21-19(16)17)11-5-7-12(20)8-6-11/h2-3,5-10,14-15,18,21H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRUDMZVSHSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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